![molecular formula C13H21FN2 B12079262 (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is a chemical compound characterized by the presence of an aminopentyl chain and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with 5-aminopentylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. The aminopentyl chain allows the compound to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine
- (5-Aminopentyl)[(3-chlorophenyl)methyl]methylamine
- (5-Aminopentyl)[(3-iodophenyl)methyl]methylamine
Uniqueness
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its bromine, chlorine, and iodine analogs, the fluorine-containing compound may exhibit enhanced stability, binding affinity, and metabolic resistance.
Properties
Molecular Formula |
C13H21FN2 |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
N'-[(3-fluorophenyl)methyl]-N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C13H21FN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3 |
InChI Key |
HJCWQNCWZGUKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


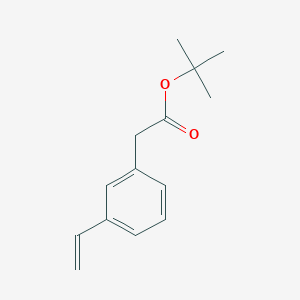
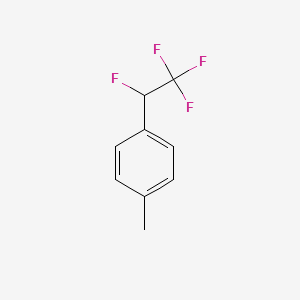

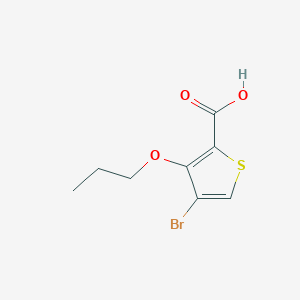
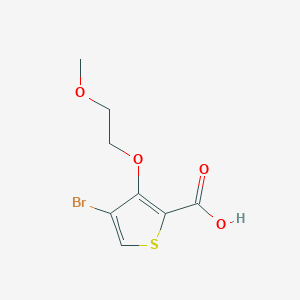


![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
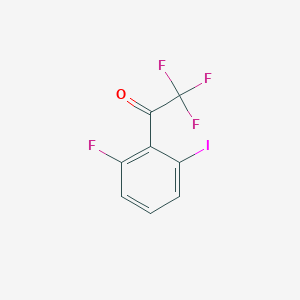
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


